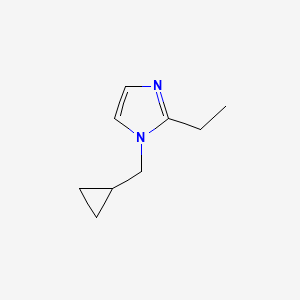

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)-2-ethylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-9-10-5-6-11(9)7-8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCDEPSMPSLIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations for 1 Cyclopropylmethyl 2 Ethyl 1h Imidazole

Retrosynthetic Analysis of the Imidazole (B134444) Core with Specific N1 and C2 Substituents

Retrosynthetic analysis of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole reveals several key bond disconnections that inform potential synthetic routes. The target molecule is a 1,2-disubstituted imidazole, a common structural motif in pharmacologically active compounds. nih.govresearchgate.netresearchgate.net The primary disconnections are at the N1-cyclopropylmethyl bond and the C2-ethyl bond, as well as the bonds forming the imidazole ring itself.

Disconnection of the N1-substituent:

A common and direct approach involves the N-alkylation of a pre-formed 2-ethyl-1H-imidazole. This strategy simplifies the synthesis to obtaining the 2-substituted imidazole and a suitable cyclopropylmethyl halide or sulfonate. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be a challenge, though for 2-substituted imidazoles, the reaction typically proceeds at the N1 position due to steric hindrance at the N3 position. otago.ac.nznih.gov

Disconnection of the C2-substituent:

Alternatively, the ethyl group at the C2 position can be introduced onto a 1-(cyclopropylmethyl)-1H-imidazole scaffold. This can be achieved through various methods, such as lithiation at the C2 position followed by quenching with an ethylating agent like ethyl iodide.

Disconnection of the Imidazole Ring:

More fundamental retrosynthetic approaches involve the construction of the imidazole ring itself with the desired substituents already in place or introduced during the cyclization process. Common methods for imidazole synthesis that can be adapted for this target include:

Debus Synthesis: This multicomponent reaction utilizes a 1,2-dicarbonyl compound (in this case, a derivative that would lead to the C4 and C5 positions), an aldehyde (propanal to provide the C2-ethyl group), and ammonia (B1221849). nih.gov A subsequent N-alkylation with a cyclopropylmethyl halide would complete the synthesis.

Van Leusen Reaction: This method involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine. wikipedia.org For the target molecule, an aldimine derived from cyclopropylmethylamine and an appropriate aldehyde could be a key intermediate.

From α-haloketones: The reaction of an α-haloketone with an amidine can also yield a 1,2-disubstituted imidazole.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Development and Optimization of Novel Synthetic Routes to this compound

The development of novel and efficient synthetic routes is crucial for accessing target molecules like this compound in a practical and scalable manner. hilarispublisher.com Optimization of reaction conditions, such as solvent, temperature, and catalyst, is key to improving yields and reducing reaction times. orientjchem.orgmdpi.comnih.gov

One improved approach could involve a one-pot synthesis, combining the formation of the 2-ethyl-imidazole core and the subsequent N-alkylation. For instance, a modified Debus-Radziszewski synthesis could be employed using propanal, a suitable glyoxal (B1671930) derivative, and ammonia, followed by the in-situ addition of cyclopropylmethyl bromide and a base. orientjchem.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. orientjchem.orgresearchgate.net The synthesis of substituted imidazoles can often be achieved in significantly shorter reaction times and with higher yields under microwave irradiation compared to conventional heating. nih.govmdpi.com The optimization of a microwave-assisted synthesis of this compound would involve screening various parameters as shown in the table below.

Table 1: Parameters for Optimization of Microwave-Assisted Synthesis

| Parameter | Range to be Investigated | Rationale |

| Solvent | DMF, DMSO, Ethanol, Toluene | Solvent polarity can significantly affect reaction rates and yields. |

| Temperature | 80 - 150 °C | To find the optimal temperature for efficient reaction without decomposition. |

| Base | K₂CO₃, NaH, Cs₂CO₃ | The choice of base can influence the rate and regioselectivity of N-alkylation. |

| Reaction Time | 5 - 60 minutes | To minimize reaction time while maximizing product formation. |

Further optimization could involve the use of transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of N-substituted imidazoles. acs.org A potential route could involve the coupling of 2-ethyl-1H-imidazole with a cyclopropylmethylboronic acid derivative.

Investigation of Green Chemistry Principles in the Preparation of Substituted Imidazoles

The application of green chemistry principles to the synthesis of imidazoles is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.netresearchgate.netnih.gov Key principles include the use of safer solvents, energy efficiency, and atom economy. youtube.com

Safer Solvents and Catalysts:

Traditional syntheses of imidazoles often employ volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ethanol, or ionic liquids is a primary focus. researchgate.netnih.gov Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. nih.gov Furthermore, the use of heterogeneous catalysts, which can be easily separated and recycled, aligns with green chemistry principles. rsc.org For example, silica-supported acid catalysts have been shown to be effective in the synthesis of substituted imidazoles. nih.govrsc.org

Energy Efficiency:

As mentioned previously, microwave-assisted synthesis is not only faster but also more energy-efficient than conventional heating methods. orientjchem.orgresearchgate.net Ultrasound-promoted synthesis is another energy-efficient technique that can enhance reaction rates. researchgate.net

Atom Economy:

Multicomponent reactions (MCRs), such as the Debus or Van Leusen syntheses, are inherently atom-economical as they combine multiple starting materials into a single product with minimal byproducts. nih.govwikipedia.orgresearchgate.net Designing a synthetic route for this compound based on an MCR would be a significant step towards a greener process.

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Metrics

| Synthetic Approach | Solvent | Catalyst | Energy Input | Atom Economy |

| Traditional N-alkylation | DMF, Acetonitrile | None | Conventional Heating | Moderate |

| Microwave-assisted MCR | Ethanol or Water | Recyclable solid acid | Microwave | High |

| Ultrasound-promoted synthesis | Water | None/Phase-transfer catalyst | Ultrasound | High |

Mechanistic Studies of Key Reaction Steps in the Synthesis of this compound

Understanding the reaction mechanisms involved in the synthesis provides a basis for optimizing conditions and predicting outcomes. researchgate.netresearchgate.netnih.govresearchgate.net

Mechanism of Imidazole Ring Formation:

The Debus synthesis, a common method for forming the imidazole core, proceeds through a series of condensation and cyclization steps. nih.gov A plausible mechanism for the formation of a 2-ethyl-imidazole precursor would involve the initial condensation of propanal with ammonia to form an imine. This imine then reacts with a 1,2-dicarbonyl compound (glyoxal) in the presence of more ammonia, leading to a dihydroimidazole (B8729859) intermediate which then oxidizes to the aromatic imidazole. researchgate.net

Mechanism of N-Alkylation:

The N-alkylation of 2-ethyl-1H-imidazole with cyclopropylmethyl bromide is a crucial step. The reaction can proceed via two main pathways depending on the conditions. In a neutral or slightly acidic medium, the free imidazole acts as a nucleophile in an SN2 reaction. otago.ac.nzyoutube.com The lone pair on the N3 nitrogen attacks the electrophilic carbon of the cyclopropylmethyl bromide. youtube.com In a basic medium, the imidazole is deprotonated to form the imidazolate anion, which is a more potent nucleophile and readily attacks the alkyl halide. otago.ac.nz The regioselectivity is generally governed by a combination of steric and electronic factors. otago.ac.nz For 2-ethylimidazole, attack at N1 is sterically favored.

It has been noted that direct alkylation on the imino nitrogen can sometimes lead to quaternization on the azomethine nitrogen. ias.ac.in An alternative, high-yield method involves the thermal decarboxylation of 1-alkoxycarbonylimidazoles. ias.ac.in

Exploration of Stereoselective Synthetic Approaches to Related Imidazole Derivatives (if applicable to chiral analogs)

While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of chiral imidazole derivatives, which are important in medicinal chemistry. nih.govacs.orgacs.orgucl.ac.uk These methods can often be adapted for the synthesis of complex achiral molecules as well.

Asymmetric Catalysis:

The use of chiral catalysts can enable the enantioselective synthesis of imidazoles with stereocenters. For example, chiral phosphoric acids have been used to catalyze asymmetric multicomponent reactions to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov Similar strategies could potentially be developed for the asymmetric synthesis of imidazoles bearing chiral substituents.

Chiral Auxiliaries:

Another approach involves the use of chiral auxiliaries attached to one of the starting materials. The auxiliary directs the stereochemical outcome of a reaction and is subsequently removed.

Kinetic Resolution:

Enzymatic or chemical kinetic resolution can be used to separate a racemic mixture of a chiral imidazole derivative. acs.org For instance, chiral bicyclic imidazole catalysts have been successfully used in the kinetic resolution of secondary alcohols. acs.org

Asymmetric Michael Addition:

The asymmetric Michael addition of imidazoles to α,β-unsaturated compounds, often mediated by chiral ionic liquids or organocatalysts, is a powerful method for creating stereocenters. researchgate.netnih.gov While not directly applicable to the synthesis of the title compound, this methodology highlights the potential for creating chiral analogs.

Detailed Spectroscopic and Diffraction Based Structural Elucidation of 1 Cyclopropylmethyl 2 Ethyl 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Proton/Carbon Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the primary structure of organic molecules. Based on established chemical shift principles and data from analogous imidazole-containing compounds, a detailed assignment for 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole can be predicted.

The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The ethyl group at the C2 position should present as a triplet for the methyl protons (H-8) and a quartet for the methylene (B1212753) protons (H-7), a result of scalar coupling. The cyclopropylmethyl moiety attached to the N1 position would exhibit more complex signals: a doublet for the methylene protons (H-6) coupled to the cyclopropyl (B3062369) methine proton (H-9), which in turn would appear as a multiplet. The cyclopropyl ring's non-equivalent methylene protons (H-10) would also produce complex multiplets at a high field. The two protons on the imidazole (B134444) ring (H-4 and H-5) are expected to appear as distinct singlets or doublets, depending on the solvent and resolution.

The ¹³C NMR spectrum provides information on the carbon skeleton. Nine distinct carbon signals are anticipated. The C2 carbon of the imidazole ring, being adjacent to two nitrogen atoms, would be the most downfield signal in the aromatic region. The other two imidazole carbons (C4 and C5) would appear at higher fields. The aliphatic carbons of the ethyl and cyclopropylmethyl groups would be found in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C2 | C | - | ~150.0 | - |

| C4 | CH | ~7.05 | ~120.0 | d |

| C5 | CH | ~6.90 | ~127.0 | d |

| C6 | CH₂ | ~3.85 | ~52.0 | d |

| C7 | CH₂ | ~2.70 | ~23.0 | q |

| C8 | CH₃ | ~1.25 | ~13.0 | t |

| C9 | CH | ~1.10 | ~11.0 | m |

| C10 | CH₂ | ~0.45 | ~4.0 | m |

Note: Predicted values are based on standard additive models and data from structurally related compounds. Actual experimental values may vary.

Advanced Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For C₉H₁₄N₂, the calculated exact mass is 150.1157, which can be experimentally verified.

Tandem mass spectrometry (MS/MS), typically using techniques like electron ionization (EI), elucidates the fragmentation pathways, which provides structural confirmation. The molecular ion peak (M⁺˙) at m/z 150 would be the starting point for fragmentation. Common fragmentation patterns for N-alkyl imidazoles involve cleavage of the N-alkyl bond and fragmentation of the side chains.

A plausible fragmentation pathway for this compound would include:

Loss of an ethyl radical: Cleavage of the C2-ethyl bond would result in a stable fragment ion at m/z 121 ([M-C₂H₅]⁺).

Loss of a methyl radical: Fragmentation of the ethyl group could lead to the loss of a methyl radical, producing a fragment at m/z 135 ([M-CH₃]⁺).

Cleavage of the N-substituent: The most prominent fragmentation is often the loss of the entire N-substituent. Loss of the cyclopropylmethyl radical would yield a fragment at m/z 95 ([M-C₄H₇]⁺), corresponding to the 2-ethyl-1H-imidazole cation.

Tropylium-type rearrangement: Cleavage of the cyclopropyl ring can lead to the formation of a stable cyclopropylmethyl cation at m/z 55.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Proposed Fragment Ion | Formula of Fragment |

| 150 | Molecular Ion | [C₉H₁₄N₂]⁺˙ |

| 135 | [M - CH₃]⁺ | [C₈H₁₁N₂]⁺ |

| 121 | [M - C₂H₅]⁺ | [C₇H₉N₂]⁺ |

| 95 | [M - C₄H₇]⁺ (2-ethyl-1H-imidazole cation) | [C₅H₈N₂]⁺ |

| 55 | Cyclopropylmethyl cation | [C₄H₇]⁺ |

Comprehensive Analysis via Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and cyclopropylmethyl groups would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net Bending vibrations for the CH₂ and CH₃ groups (scissoring, rocking, wagging) would be present in the 1470-1370 cm⁻¹ range. The unique "breathing" and deformation modes of the cyclopropyl ring are typically found in the 1050-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements IR analysis. The symmetric vibrations of the imidazole ring and the C-C backbone of the alkyl substituents are often strong in the Raman spectrum. arizona.edu For instance, the imidazole ring breathing mode, which can be weak in the IR, often gives a strong Raman signal. The C-S bond, if present, is a known Raman marker, but in this molecule, the focus would be on the C-C and C-N framework. mdpi.com

Interactive Table 3: Predicted Vibrational Mode Assignments

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy |

| 3150-3050 | Imidazole C-H Stretching | IR, Raman |

| 2980-2850 | Aliphatic (Ethyl, Cyclopropyl) C-H Stretching | IR, Raman |

| 1600-1450 | Imidazole Ring C=C and C=N Stretching | IR, Raman |

| 1470-1370 | CH₂ and CH₃ Bending (Deformation) Modes | IR |

| 1250-1200 | Imidazole Ring Breathing | Raman |

| 1050-1000 | Cyclopropyl Ring Deformation | IR, Raman |

Note: Assignments are based on data from related imidazole and cyclopropane (B1198618) structures. arizona.eduresearchgate.netnist.gov

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Packing

While no published crystal structure for this compound is currently available, a hypothetical analysis based on known structures of related imidazole derivatives can be described. nih.govmdpi.com Single-crystal X-ray diffraction provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic study would confirm the planarity of the imidazole ring and determine the exact conformation of the flexible ethyl and cyclopropylmethyl substituents. Key structural parameters would include the C-N and C-C bond lengths within the imidazole ring, as well as the bond angles defining the geometry of the substituents.

The crystal packing would likely be governed by weak intermolecular forces. C-H···N hydrogen bonds, involving the imidazole nitrogen (N3) as an acceptor and various C-H donors from neighboring molecules, are common in such structures. mdpi.com Additionally, π-π stacking interactions between the imidazole rings of adjacent molecules could play a role in stabilizing the crystal lattice. The arrangement of the bulky alkyl groups would be optimized to maximize packing efficiency.

Interactive Table 4: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1030 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Bond | C-H···N (distance ~2.5 Å) |

Note: This table is illustrative, representing typical values for similar organic molecules and does not reflect experimental data for the title compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity

2D NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). Key correlations would be observed between the ethyl group's CH₂ (H-7) and CH₃ (H-8) protons, and between the cyclopropylmethyl's N-CH₂ (H-6) and methine (H-9) protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (2-4 bonds), which is critical for piecing together the molecular fragments. Crucial HMBC correlations would include:

From the ethyl CH₂ protons (H-7) to the imidazole C2 carbon.

From the N-CH₂ protons (H-6) to the imidazole C2 and C5 carbons.

From the imidazole H-5 proton to the N-CH₂ carbon (C6) and the imidazole C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. youtube.com A key NOE would be expected between the N-CH₂ protons (H-6) of the cyclopropylmethyl group and the H-5 proton of the imidazole ring, confirming the N1 substitution pattern and providing conformational information.

Interactive Table 5: Key Expected 2D NMR Correlations

| 2D NMR Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Significance |

| COSY | H-7 (CH₂) | H-8 (CH₃) | Confirms ethyl group connectivity |

| COSY | H-6 (CH₂) | H-9 (CH) | Confirms cyclopropylmethyl connectivity |

| HMBC | H-7 (CH₂) | C2 | Links ethyl group to C2 of imidazole |

| HMBC | H-6 (CH₂) | C2, C5 | Links cyclopropylmethyl group to N1 |

| NOESY | H-6 (CH₂) | H-5 | Proves spatial proximity of N-substituent and ring |

Computational Chemistry and Theoretical Investigations of 1 Cyclopropylmethyl 2 Ethyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole. These calculations can elucidate the distribution of electrons within the molecule, identify the regions most susceptible to chemical reactions, and describe the nature of its chemical bonds.

The electronic structure of this compound is characterized by the aromatic imidazole (B134444) ring, which is a π-electron-rich system. The nitrogen atoms in the imidazole ring possess lone pairs of electrons that contribute to the aromaticity and are also key sites for intermolecular interactions. The cyclopropylmethyl and ethyl substituents influence the electronic properties through inductive effects.

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the imidazole ring, particularly on the nitrogen atoms and the π-system. The LUMO is also anticipated to be distributed over the imidazole ring, representing the region where the molecule can accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Electrostatic Potential Maps (MEP) provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. The regions around the hydrogen atoms of the cyclopropylmethyl and ethyl groups would exhibit a positive potential (blue regions), signifying their electrophilic nature.

Interactive Table 1: Predicted Frontier Molecular Orbital Energies for Analogous Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-methyl-1H-imidazole | -6.12 | 1.25 | 7.37 |

| 2-ethyl-1H-imidazole | -6.05 | 1.30 | 7.35 |

| 1,2-dimethyl-1H-imidazole | -5.98 | 1.35 | 7.33 |

Note: The data in the table is representative and based on typical values for similar imidazole derivatives calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Studies on Ground State Geometries, Tautomerism, and Conformational Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the structural and energetic properties of molecules like this compound. nih.govresearchgate.netresearchgate.net

Ground State Geometries: DFT calculations can accurately predict the most stable three-dimensional arrangement of atoms in the molecule. For this compound, the imidazole ring is planar. The cyclopropylmethyl and ethyl groups will adopt specific conformations to minimize steric hindrance. The bond lengths and angles within the imidazole ring are expected to be consistent with those of other substituted imidazoles. researchgate.net

Tautomerism: For N-unsubstituted imidazoles, tautomerism is a key consideration. However, in this compound, the presence of the cyclopropylmethyl group on one of the nitrogen atoms prevents tautomerization of the imidazole ring itself.

Conformational Energetics: The cyclopropylmethyl and ethyl groups can rotate around the single bonds connecting them to the imidazole ring, leading to different conformers. DFT calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer will be the one with the lowest energy, which is typically achieved by minimizing steric repulsion between the substituents.

Interactive Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| N1-C2 Bond Length | 1.38 |

| C2-N3 Bond Length | 1.32 |

| C4-C5 Bond Length | 1.37 |

| N1-C(cyclopropylmethyl) Bond Length | 1.48 |

| C2-C(ethyl) Bond Length | 1.51 |

| C5-N1-C2 Bond Angle | 108.5 |

| N1-C2-N3 Bond Angle | 111.0 |

Note: These are estimated values based on DFT calculations of similar N-alkylated and 2-alkylated imidazoles. researchgate.net Precise values require specific calculations for the target molecule.

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscape and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and interactions with its environment. nih.gov

Conformational Landscape: MD simulations can explore the different conformations that this compound can adopt by simulating the movement of its atoms over a period of time. This allows for a more comprehensive understanding of the molecule's flexibility, particularly the rotational freedom of the cyclopropylmethyl and ethyl groups. The simulations can reveal the most populated conformational states and the pathways for transitioning between them.

Solvent Interactions: By performing MD simulations in a solvent box (e.g., water), it is possible to study how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. For this compound, water molecules would be expected to form hydrogen bonds with the nitrogen atom at position 3 of the imidazole ring. The hydrophobic cyclopropylmethyl and ethyl groups would likely be surrounded by a structured cage of water molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) via Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. mdpi.comnih.govacdlabs.com

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing the predicted spectra with experimental data can help to confirm the structure of the molecule and assign the observed signals.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net This information is useful for interpreting experimental vibrational spectra and identifying characteristic functional group frequencies. For this compound, characteristic peaks would include C-H stretching from the alkyl groups and the imidazole ring, as well as ring stretching modes.

Interactive Table 3: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H4/H5 (imidazole ring) | 6.8 - 7.2 |

| CH2 (ethyl) | 2.6 - 2.9 |

| CH3 (ethyl) | 1.2 - 1.5 |

| CH2 (cyclopropylmethyl) | 3.8 - 4.1 |

| CH (cyclopropyl) | 0.9 - 1.2 |

| CH2 (cyclopropyl) | 0.3 - 0.6 |

Note: These are estimated ranges based on predictive models and data from analogous compounds. mdpi.comnih.gov The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Computational Analysis of Reaction Pathways, Transition States, and Activation Energies for Chemical Transformations

Computational chemistry can be used to model chemical reactions involving this compound, providing detailed mechanistic insights.

Reaction Pathways: By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This includes locating the transition state, which is the highest energy point along the reaction coordinate. For example, the alkylation of the second nitrogen atom (N3) of this compound could be modeled to understand the regioselectivity and reaction mechanism. up.ac.zaotago.ac.nz

Transition States: The geometry and energy of the transition state are critical for understanding the kinetics of a reaction. Computational methods can determine the structure of the transition state and its vibrational frequencies, one of which will be an imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energies: The activation energy (the energy difference between the reactants and the transition state) determines the rate of a chemical reaction. DFT calculations can provide a reliable estimate of the activation energy, allowing for the prediction of reaction rates and the comparison of different possible reaction mechanisms. For instance, the activation energies for different electrophilic substitution reactions on the imidazole ring could be calculated to predict the most favorable reaction site.

Chemical Reactivity and Mechanistic Studies of 1 Cyclopropylmethyl 2 Ethyl 1h Imidazole

Investigation of Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring (C4/C5 Positions)

The imidazole ring is an aromatic heterocycle that is generally susceptible to electrophilic attack. The presence of two nitrogen atoms influences the electron density distribution within the ring. The N1-nitrogen, being alkylated with a cyclopropylmethyl group, is pyrrole-like, while the N3-nitrogen is pyridine-like. Electrophilic substitution on the imidazole ring typically occurs at the C4 and C5 positions, which are the most electron-rich carbon atoms. rsc.orgnih.gov Attack at the C2 position is generally disfavored due to the electronic influence of the adjacent nitrogen atoms. rsc.org

In the case of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole, the C4 and C5 positions are the expected sites for electrophilic aromatic substitution. The ethyl group at C2 and the cyclopropylmethyl group at N1 will exert steric and electronic effects on the regioselectivity of these reactions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 1-(cyclopropylmethyl)-2-ethyl-4-nitro-1H-imidazole and 1-(cyclopropylmethyl)-2-ethyl-5-nitro-1H-imidazole | The C4 and C5 positions are electronically favored for nitration on the imidazole ring. A mixture of isomers is expected. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 1-(cyclopropylmethyl)-4-bromo-2-ethyl-1H-imidazole and 1-(cyclopropylmethyl)-5-bromo-2-ethyl-1H-imidazole | Halogenation is expected to proceed at the electron-rich C4 and C5 positions. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and this compound-5-sulfonic acid | Sulfonation is anticipated to occur at the C4 and C5 positions, though potentially requiring harsh conditions. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive or low yielding | The imidazole ring is generally deactivated towards Friedel-Crafts reactions due to the formation of a complex between the Lewis acid catalyst and the basic nitrogen atom. |

Note: The predictions in this table are based on general principles of imidazole reactivity and have not been experimentally verified for this compound.

Exploration of Nucleophilic Addition and Substitution Pathways at the Imidazole Core and Side Chains

Nucleophilic attack on the imidazole ring itself is generally difficult unless the ring is activated by strongly electron-withdrawing groups. rsc.org For this compound, which has electron-donating alkyl substituents, the imidazole ring is not expected to be susceptible to direct nucleophilic aromatic substitution.

However, nucleophilic substitution reactions can occur at the side chains. The cyclopropylmethyl group is known to be susceptible to ring-opening reactions under certain acidic or nucleophilic conditions, although this is less common for N-substituted imidazoles where the nitrogen lone pair can stabilize the adjacent carbon. The ethyl group is generally unreactive towards nucleophilic attack unless activated.

One potential pathway for nucleophilic substitution involves the initial quaternization of the N3-nitrogen, which would activate the C2 position towards nucleophilic attack.

Table 2: Potential Nucleophilic Reactions

| Reaction Type | Reagent | Potential Product | Mechanistic Consideration |

| Quaternization followed by Nucleophilic Attack | 1. CH₃I2. Nu⁻ | 2-substituted-1-(cyclopropylmethyl)-3-methyl-2-ethyl-2,3-dihydro-1H-imidazole | Initial formation of an imidazolium (B1220033) salt activates the C2 position for nucleophilic addition-elimination. |

| Reaction with Strong Bases | n-BuLi | Lithiation at C5 | Deprotonation at the most acidic C-H bond, likely C5, to form an organolithium species, which can then react with electrophiles. |

Note: The pathways described are hypothetical and based on the known reactivity of related imidazole systems.

Cycloaddition Reactions and Pericyclic Processes Involving the Imidazole Moiety

The imidazole ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than non-aromatic dienes or dienophiles. The specific reactivity in cycloaddition reactions would depend on the nature of the reacting partner. For instance, in a Diels-Alder type reaction, the imidazole could potentially act as a diene or a dienophile, though its aromaticity makes it a poor diene.

The cyclopropyl (B3062369) group itself can undergo cycloaddition reactions, often involving ring-opening to form a 1,3-dipole, which can then react with a dipolarophile. researchgate.net This could be a potential reaction pathway for this compound under thermal or photochemical conditions.

Table 3: Plausible Cycloaddition Reactions

| Reaction Type | Reactant | Potential Product | Mechanistic Insight |

| [3+2] Cycloaddition | A dipolarophile (e.g., maleimide) | A fused heterocyclic system | Thermal or photochemical activation could lead to ring-opening of the cyclopropyl group to form a diradical or zwitterionic intermediate that acts as a 1,3-dipole. researchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | A reactive dienophile | Low reactivity expected | The aromaticity of the imidazole ring makes it a reluctant diene. The reaction would likely require high temperatures and pressures. |

Note: These are theoretical cycloaddition pathways. The actual reactivity would need to be experimentally determined.

Palladium-Catalyzed (or other Metal-Catalyzed) Coupling Reactions at Ring Positions (e.g., C4, C5)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For this compound, coupling reactions could be achieved at the C4 and C5 positions after initial halogenation or metallation.

Furthermore, the cyclopropyl group itself can participate in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This opens up possibilities for coupling at the cyclopropyl ring, although this might require specific catalytic systems.

Table 4: Representative Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Substrate Requirement | Typical Reagents | Expected Product |

| Suzuki Coupling | A halogenated derivative (e.g., 4-bromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 4-Aryl-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole |

| Heck Coupling | A halogenated derivative (e.g., 5-iodo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole) | Alkene, Pd catalyst, base | 5-Alkenyl-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole |

| Sonogashira Coupling | A halogenated derivative | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole |

| Buchwald-Hartwig Amination | A halogenated derivative | Amine, Pd catalyst, base | 4-Amino-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole |

Note: The feasibility and efficiency of these reactions for the specific substrate would depend on the optimization of reaction conditions.

Oxidation and Reduction Chemistry of the Imidazole Ring and Its Substituents

The imidazole ring is relatively resistant to oxidation, but the alkyl side chains can be oxidized under certain conditions. ntnu.no The ethyl group at the C2 position could potentially be oxidized to an acetyl group or a carboxylic acid group with strong oxidizing agents. The cyclopropylmethyl group might also be susceptible to oxidative cleavage. Studies on the oxidative degradation of polyalkylated imidazoles suggest that they are less stable towards oxidation compared to unsubstituted imidazole. ntnu.no

The imidazole ring is also resistant to catalytic hydrogenation under standard conditions. Reduction of the imidazole ring typically requires harsh conditions, such as high-pressure hydrogenation or dissolving metal reductions, which could also lead to the reduction or rearrangement of the cyclopropyl group.

Table 5: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent | Potential Product(s) | Remarks |

| Oxidation of Ethyl Group | KMnO₄, heat | 1-(cyclopropylmethyl)-1H-imidazole-2-carboxylic acid | The ethyl group is a likely site for oxidation. |

| Oxidative Degradation | Strong oxidants (e.g., O₃, H₂O₂) | Ring-opened products, smaller acids and amides | Polyalkylated imidazoles show susceptibility to oxidative degradation. ntnu.no |

| Reduction of Imidazole Ring | H₂, high pressure, high temp., catalyst (e.g., Rh/C) | 1-(cyclopropylmethyl)-2-ethyl-imidazolidine | Requires forcing conditions which may also affect the cyclopropyl group. |

Note: The reactivity described is based on general knowledge of imidazole chemistry and studies on related alkylated imidazoles.

Design, Synthesis, and Structure Reactivity Relationship Srr Studies of 1 Cyclopropylmethyl 2 Ethyl 1h Imidazole Derivatives for Academic Exploration

Systematic Variation of the N1-Cyclopropylmethyl Group and Its Impact on Chemical Properties

The substituent at the N1 position of the imidazole (B134444) ring significantly influences its physical and chemical properties, including solubility, lipophilicity, and steric hindrance around the catalytically active N3 nitrogen. Standard N-alkylation procedures, typically involving the reaction of 2-ethyl-1H-imidazole with an appropriate alkyl halide in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile, can be employed to synthesize a range of analogs. nih.govresearchgate.net

| Analog ID | N1-Substituent | Key Property Variation | Rationale for Inclusion |

| CEM-01 | n-Butyl | Increased lipophilicity | To study the effect of a simple, flexible alkyl chain. |

| CEM-02 | Benzyl (B1604629) | Aromatic character, π-stacking | To investigate the influence of an aromatic ring. |

| CEM-03 | 4-Methoxybenzyl | Electron-donating aromatic | To probe electronic effects through the benzyl system. |

| CEM-04 | 2,2-Dimethylpropyl (Neopentyl) | High steric bulk | To maximize steric hindrance near the N1 position and study its impact on N3 accessibility. |

| CEM-05 | 2-Phenylethyl | Increased flexibility and lipophilicity compared to benzyl | To explore the effect of distancing the phenyl ring from the imidazole core. nih.gov |

Modification of the C2-Ethyl Group and Investigation of Steric and Electronic Effects on Reactivity

The C2 position of the imidazole ring is electronically distinct; it is less electron-rich compared to the C4 and C5 positions and its substituent can sterically shield the N1 and N3 atoms. While direct modification of the C2-ethyl group on the pre-formed ring is challenging, a library of analogs can be readily prepared through de novo synthesis, for example, via the Debus-Radziszewski reaction or related multicomponent methods that condense an aldehyde (e.g., propionaldehyde, isobutyraldehyde), a 1,2-dicarbonyl compound, and ammonia (B1221849). organic-chemistry.orggoogle.com

| Analog ID | C2-Substituent | Investigated Effect | Expected Impact on Reactivity |

| CEE-01 | Methyl | Reduced steric bulk | Increases accessibility of N3 lone pair; may alter coordination geometry in catalysts. |

| CEE-02 | n-Propyl | Minor increase in steric bulk | Small perturbation to study sensitivity of steric effects. |

| CEE-03 | Isopropyl | Significant increase in steric bulk | Hinders rotation and may block access to N3, affecting catalytic activity or ligand binding. |

| CEE-04 | Phenyl | Electronic (conjugation) and steric | Introduces π-system at C2, altering electronic distribution and providing a bulky, rigid substituent. |

| CEE-05 | Trifluoromethyl (CF₃) | Strong electronic withdrawal | Significantly reduces the pKa and nucleophilicity of the imidazole ring. |

Introduction of Diverse Functional Groups at the C4 and C5 Positions of the Imidazole Ring

The C4 and C5 positions of the imidazole ring are generally more electron-rich and susceptible to electrophilic substitution. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, provide powerful tools for the direct and regioselective introduction of a wide array of functional groups at these positions without requiring prior functionalization. acs.orgacs.org Palladium-catalyzed arylation, for example, can be directed to either the C4 or C5 position depending on the directing group and reaction conditions. acs.org Halogenation (e.g., with N-bromosuccinimide) and nitration are also established methods for modifying these sites. youtube.com

Introducing substituents at C4 and C5 dramatically alters the electronic landscape of the heterocycle. Electron-withdrawing groups (EWGs) decrease the electron density of the ring, affecting its aromaticity and basicity, while electron-donating groups (EDGs) have the opposite effect. researchgate.net This modulation is key to tuning the properties of the molecule for specific applications.

| Analog ID | Position | Functional Group | Synthetic Approach | Rationale for Modification |

| CEF-01 | C4/C5 | -Br | Electrophilic bromination (e.g., NBS) | Provides a handle for further cross-coupling reactions. |

| CEF-02 | C4/C5 | -NO₂ | Nitration (e.g., HNO₃/H₂SO₄) | Strong EWG to significantly lower ring electron density and basicity. |

| CEF-03 | C5 | -Phenyl | Pd-catalyzed C-H arylation | Introduces aryl group to study electronic and steric effects on the adjacent N1. |

| CEF-04 | C4 | -Phenyl | Pd-catalyzed C-H arylation | Introduces aryl group to study electronic and steric effects on the adjacent N3. |

| CEF-05 | C4, C5 | -Cl, -Cl | Electrophilic chlorination | Dihalogenation to study cumulative electronic withdrawal. |

Correlation of Substituent Effects with Spectroscopic Data and Computational Predictions

A cornerstone of structure-reactivity relationship (SRR) studies is the correlation of structural modifications with measurable physical and chemical properties. Spectroscopic techniques and computational modeling are essential tools for this analysis.

Spectroscopic Analysis: The introduction of different functional groups leads to predictable changes in spectroscopic data.

NMR Spectroscopy: The chemical shifts of the imidazole ring protons in ¹H NMR are highly sensitive to the electronic nature of substituents. For example, an electron-withdrawing group at C4 would typically cause a downfield shift (higher ppm) for the C5 proton. researchgate.net Similarly, ¹³C NMR shifts reflect the electron density at each carbon atom.

IR Spectroscopy: The vibrational frequencies of the C=N and C=C bonds within the imidazole ring are altered by substituents. These shifts in the IR spectrum can provide insight into changes in bond strength and electronic distribution. nih.gov

Computational Predictions: Density Functional Theory (DFT) calculations are a powerful predictive tool in SRR studies. researchgate.netnih.gov By modeling the series of synthesized analogs, key quantum chemical descriptors can be calculated to rationalize and predict their behavior.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in a molecule. researchgate.nettandfonline.com For instance, an electron-rich region would be predicted around the N3 atom, and its intensity would be modulated by substituents.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, respectively. An electron-withdrawing group is expected to lower both the HOMO and LUMO energies. nih.gov

| Modification Example | Predicted ¹H NMR Shift | Predicted IR Shift (cm⁻¹) | Predicted Computational Change (DFT) |

| Add -NO₂ group at C4 | Downfield shift of C5-H proton | Increase in C=N stretching frequency | Lower HOMO/LUMO energy; strong negative potential on MEP near NO₂ group. |

| Replace C2-Ethyl with C2-Isopropyl | Upfield shift of N1-methylene protons due to shielding | Minimal change | Increased steric energy; altered rotational barrier around C2-N bond. |

| Replace N1-Cyclopropylmethyl with N1-Benzyl | Shift in signals for N1-substituent protons; slight shift of ring protons | Minimal change | Increased molecular polarizability; potential for intramolecular π-π interactions. |

Development of Libraries of Analogs for High-Throughput Screening in Material Science or Catalysis Research

The true power of the synthetic strategies outlined above is realized when they are applied to the creation of compound libraries for high-throughput screening (HTS). numberanalytics.com By employing parallel synthesis techniques, a large and diverse set of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole derivatives can be generated efficiently. scienceintheclassroom.orgacs.org This library, built upon systematic variations at the N1, C2, C4, and C5 positions, can then be rapidly screened for novel properties relevant to materials science and catalysis.

Applications in Material Science: The imidazole core is a known component in functional materials like ionic liquids and liquid crystals. researchgate.netnih.gov A library of derivatives could be screened for:

Liquid Crystalline Properties: By varying the length and nature of substituents, molecules with specific mesophase behaviors could be identified.

Optical Properties: Screening for fluorescence or non-linear optical behavior.

Conductivity: Imidazolium (B1220033) salts, formed by quaternizing the N3 nitrogen, are key components of ionic liquids and could be investigated as conductive media. researchgate.net

Applications in Catalysis Research: Imidazoles are exceptional ligands for transition metals and can also function as N-heterocyclic carbene (NHC) precursors or organocatalysts. acs.orgnih.gov A library could be screened for:

Ligand Efficacy: The derivatives can be tested as ligands in various metal-catalyzed reactions (e.g., cross-coupling, oxidation), where the electronic and steric properties of the imidazole can fine-tune the catalyst's activity and selectivity. nih.gov

Organocatalytic Activity: Screening for activity in reactions such as acylation or rearrangement, where the imidazole acts as a nucleophilic catalyst.

| Library Design Axis | Variation Examples | Potential Application for Screening |

| N1-Substituent (R¹) | -Cyclopropylmethyl, -n-Butyl, -Benzyl | Tuning solubility and steric access to N3 for catalysis. |

| C2-Substituent (R²) | -Ethyl, -Isopropyl, -Phenyl | Modulating steric hindrance and electronic properties for catalyst design. |

| C4/C5-Substituent (R⁴/R⁵) | -H, -Br, -NO₂, -Aryl | Fine-tuning electronic properties for materials (e.g., conductivity) or catalyst activity. |

By systematically exploring the chemical space around the this compound scaffold, these academic studies can provide fundamental insights into structure-reactivity relationships and potentially lead to the discovery of novel molecules with valuable applications in catalysis and materials science.

Advanced Academic Applications and Research Utility of 1 Cyclopropylmethyl 2 Ethyl 1h Imidazole

Utilization as a Ligand Precursor in Coordination Chemistry for Novel Catalysts

There is no published research specifically detailing the use of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole as a ligand precursor for the synthesis of novel catalysts.

In a broader context, imidazole (B134444) and its derivatives are fundamental building blocks in coordination chemistry, widely employed as ligands for a vast array of metal ions. bohrium.comazjournalbar.com The nitrogen atoms within the imidazole ring act as effective donors, forming stable coordination complexes with transition metals. azjournalbar.com The steric and electronic properties of these ligands can be precisely tuned by modifying the substituents at various positions on the imidazole ring. researchgate.netnih.gov This tunability allows for the rational design of metal complexes with specific catalytic activities for a wide range of organic transformations. researchgate.netmdpi.comnih.gov For instance, transition metal complexes bearing imidazole-based ligands have been investigated for their catalytic efficacy in reactions such as oxidation, reduction, and cross-coupling. bohrium.comazjournalbar.com

Integration into Supramolecular Architectures and Self-Assembled Systems

No scientific literature could be found that describes the integration of this compound into supramolecular architectures or self-assembled systems.

Generally, the imidazole moiety is a valuable component in the field of supramolecular chemistry. Its ability to participate in hydrogen bonding (acting as both a donor and acceptor) and its capacity for metal coordination make it a versatile unit for directing the self-assembly of complex, higher-order structures. nih.gov These non-covalent interactions are exploited to construct intricate architectures such as molecular cages, polymers, and metal-organic frameworks (MOFs). The programmability of these interactions allows for the creation of functional materials with applications in areas like molecular recognition, storage, and catalysis.

Application as a Core Scaffold for the Development of Novel Organic Reagents or Initiators

There is a lack of available research on the application of this compound as a foundational scaffold for creating new organic reagents or polymerization initiators.

The imidazole ring is a privileged structure in medicinal chemistry and is frequently used as a starting point for the synthesis of new bioactive compounds. researchgate.netnih.govnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities. researchgate.netnih.gov In the realm of organic synthesis, the imidazole core can be functionalized to create novel reagents. For example, N-heterocyclic carbenes (NHCs), which are derived from imidazolium (B1220033) salts, have become a ubiquitous class of organocatalysts. Furthermore, certain functionalized imidazoles could theoretically be designed to act as initiators in polymerization reactions, such as cationic polymerization, although specific examples for the compound are absent from the literature. plastics-news.ru

Exploration in Materials Science for Optoelectronic or Responsive Polymer Applications

Specific research exploring the use of this compound in materials science for optoelectronic or responsive polymer applications has not been reported.

Imidazole-containing polymers represent an important class of functional materials. The incorporation of the imidazole group into a polymer backbone can impart pH-responsiveness, as the nitrogen atoms can be protonated or deprotonated, leading to changes in polymer conformation and solubility. chemicalbook.comnih.gov This property is exploited in the design of "smart" materials for drug delivery and sensor applications. Furthermore, the aromatic and electron-rich nature of the imidazole ring suggests potential for its use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although significant research in this area for most imidazole derivatives is still nascent.

Development as a Chemical Probe for Investigating Reaction Mechanisms or Molecular Interactions in vitro

There is no documented development or use of this compound as a chemical probe for mechanistic or interaction studies.

In principle, a molecule like this compound could be functionalized with reporter groups (e.g., fluorophores or affinity tags) to create a chemical probe. The imidazole core itself is reminiscent of the side chain of the amino acid histidine, which plays a crucial role in the active sites of many enzymes, often participating in acid-base catalysis. nih.gov A probe built around this scaffold could potentially be used to study enzyme mechanisms, protein-protein interactions, or to target specific binding sites within a biological system. However, no such research has been undertaken for this specific compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole with high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction times. For example:

- Solvent choice : Dimethyl sulfoxide (DMSO) facilitates nucleophilic substitution reactions due to its high polarity .

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but must be balanced against thermal degradation risks .

- Catalysts : Bases like potassium hydroxide enhance deprotonation of intermediates during imidazole ring formation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMSO or THF | |

| Temperature | 80–100°C | |

| Catalyst | KOH or NaH | |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) .

- IR Spectroscopy : Absorbance bands near 3100 cm confirm C-H stretching in the imidazole ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 191.131) .

- X-ray Crystallography : Resolves regiochemistry and confirms spatial arrangement of substituents .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .

- Enzyme inhibition : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., EGFR inhibition in ) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Systematic substitution : Introduce substituents at positions 1 (cyclopropylmethyl) and 2 (ethyl) to assess steric/electronic effects .

- Bioisosteric replacement : Replace the cyclopropyl group with other bicyclic systems (e.g., bicyclo[2.2.1]heptane) to modulate lipophilicity .

- Data correlation : Use multivariate analysis to link substituent properties (logP, polar surface area) to bioactivity .

| Derivative | Substituent (R1) | IC50 (EGFR Inhibition) | Reference |

|---|---|---|---|

| Parent compound | Cyclopropylmethyl | 12.3 µM | |

| Derivative A | Benzyl | 8.7 µM | |

| Derivative B | 4-Fluorophenyl | 5.2 µM |

Q. How can X-ray crystallography contribute to understanding molecular interactions with biological targets?

- Methodological Answer :

- Hydrogen bonding : Identify key interactions (e.g., imidazole N-H with Asp831 in EGFR) .

- π-π stacking : Aromatic substituents (e.g., phenyl groups) may stack with tyrosine residues in active sites .

- Conformational analysis : Compare crystal structures of bound/unbound states to assess flexibility .

Q. What methodologies address discrepancies in reported biological activities?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (pH, temperature, cell lines) .

- Meta-analysis : Aggregate data from PubMed/Scopus to identify trends or outliers .

- Mechanistic studies : Use knock-out models or siRNA to confirm target specificity .

Q. Which computational approaches predict ADMET properties and binding affinities?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate binding modes to EGFR (e.g., binding energy < -8 kcal/mol) .

- ADMET prediction : Software (e.g., SwissADME) estimates bioavailability (%ABS > 50%) and hepatotoxicity risks .

- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives .

Q. What factors affect the chemical stability of this compound under experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.